molecular formula C12H18O B7862573 3-(4-Methylphenyl)-3-pentanol

3-(4-Methylphenyl)-3-pentanol

Cat. No.: B7862573
M. Wt: 178.27 g/mol
InChI Key: KGWBFXPHRGPYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with a methyl group at the para position and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-3-pentanol typically involves the reaction of 4-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 3-(4-Methylphenyl)-3-pentanone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon, 3-(4-Methylphenyl)-3-pentane, using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products Formed:

    Oxidation: 3-(4-Methylphenyl)-3-pentanone.

    Reduction: 3-(4-Methylphenyl)-3-pentane.

    Substitution: 3-(4-Methylphenyl)-3-pentyl chloride.

Scientific Research Applications

3-(4-Methylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical reactions. The phenyl ring contributes to its hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    3-(4-Methylphenyl)-3-pentanone: The ketone analog of 3-(4-Methylphenyl)-3-pentanol, differing by the oxidation state of the functional group.

    3-(4-Methylphenyl)-3-pentane: The fully reduced hydrocarbon analog.

    4-Methylbenzyl alcohol: A simpler alcohol with a similar phenyl ring substitution but a shorter carbon chain.

Uniqueness: this compound is unique due to its specific combination of a phenyl ring with a pentanol chain, providing distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-(4-methylphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-12(13,5-2)11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWBFXPHRGPYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)-3-pentanol
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenyl)-3-pentanol
Reactant of Route 3
Reactant of Route 3
3-(4-Methylphenyl)-3-pentanol
Reactant of Route 4
Reactant of Route 4
3-(4-Methylphenyl)-3-pentanol
Reactant of Route 5
Reactant of Route 5
3-(4-Methylphenyl)-3-pentanol
Reactant of Route 6
Reactant of Route 6
3-(4-Methylphenyl)-3-pentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.